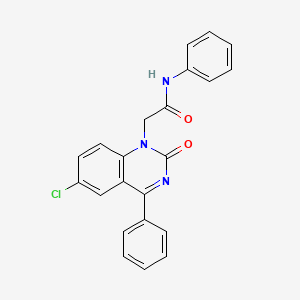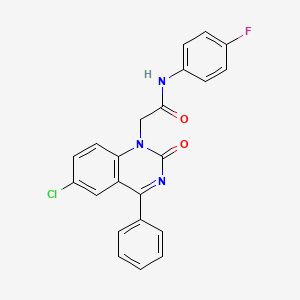![molecular formula C13H14BrNO4S B6543625 4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 898653-74-2](/img/structure/B6543625.png)
4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is an organic compound belonging to the family of sulfonamides, a class of compounds that are widely used in the pharmaceutical industry for their antimicrobial and antifungal properties. It is an aromatic sulfonamide with a nitrogen-containing heterocyclic ring structure, and is commonly referred to as BEFS. BEFS has been used in various scientific research applications, such as the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. We will also discuss the future directions of BEFS research.
Aplicaciones Científicas De Investigación
BEFS has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 2-amino-4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of the sulfonamide group. Additionally, BEFS has been used in the development of new drugs, such as the antifungal drug itraconazole.
Mecanismo De Acción
The mechanism of action of BEFS is not fully understood. However, it is believed that the sulfonamide group of BEFS binds to the active site of an enzyme, thus inhibiting its activity. This inhibition of enzyme activity leads to the inhibition of the metabolic pathways that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFS are not fully understood. However, it is believed that BEFS may have antimicrobial and antifungal properties. Additionally, BEFS may have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of BEFS for laboratory experiments is its ease of synthesis. Additionally, BEFS is relatively stable and has a wide range of applications in scientific research. However, BEFS may have some limitations for laboratory experiments. For example, it may be difficult to obtain pure samples of BEFS, as it is a relatively new compound. Additionally, BEFS may be toxic and should be handled with caution.
Direcciones Futuras
There are many potential future directions for BEFS research. One potential direction is the development of new drugs based on the structure of BEFS. Additionally, further research could be conducted to determine the biochemical and physiological effects of BEFS. Furthermore, research could be conducted to investigate the mechanism of action of BEFS and the potential applications of BEFS in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to improve the synthesis method of BEFS and to develop methods to obtain pure samples of BEFS.
Métodos De Síntesis
BEFS can be synthesized through a two-step process. The first step involves the reaction of bromoethanol and furan-2-ylmethylbenzene-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting intermediate compound with a sulfonamide, such as N,N-dimethylsulfamide, in the presence of a base, such as sodium hydroxide. The resulting product is BEFS.
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYBGAOGPLJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide](/img/structure/B6543545.png)
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543559.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543560.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide](/img/structure/B6543574.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
![4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B6543585.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6543606.png)

![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)